molecular formula C20H29N3O2 B5599052 2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol

2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol

Cat. No. B5599052
M. Wt: 343.5 g/mol
InChI Key: PZDQFJYUXHZLNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline and pyran derivatives often involves modified Strecker reactions or multicomponent condensation processes. For instance, a modified Strecker synthesis utilizing 4-(dimethylamino)benzaldehyde and tetrahydroisoquinoline in the presence of potassium cyanide and silica-supported sulfuric acid produced a new α-amino nitrile compound, demonstrating the versatility of this approach in generating complex structures (Otero et al., 2017).

Molecular Structure Analysis

The molecular structure of synthesized compounds often features specific crystalline formations and intermolecular interactions. For instance, the structure of a related α-amino nitrile compound was determined to be monoclinic, showcasing C–H⋯N and C–H⋯π contacts forming zig-zag ribbons, indicative of the complex intermolecular interactions that can occur in these compounds (Otero et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are varied, depending on the functional groups present and the reaction conditions. For example, the synthesis of tetrahydroquinoline derivatives through condensation reactions or the Povarov reaction illustrates the reactive versatility of these structures, which can be tailored to produce a wide array of products with different properties (Zubkov et al., 2010).

Physical Properties Analysis

The physical properties, such as crystalline structure, melting points, and solubility, are crucial for understanding the behavior of these compounds under various conditions. For example, the crystal structure analysis of certain derivatives can reveal their conformations and stability, contributing to our understanding of their physical properties and their potential applications (Rudenko et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity, interaction with different reagents, and the ability to undergo various chemical transformations, are fundamental for exploiting these compounds in synthetic chemistry. Studies have shown that modifications to the quinoline and pyran cores can significantly alter their chemical properties, allowing for the synthesis of compounds with desired activities and functions (Zubkov et al., 2010).

properties

IUPAC Name

2-[[[4-(dimethylamino)oxan-4-yl]methylamino]methyl]-5,8-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-14-5-6-15(2)19-18(14)17(24)11-16(22-19)12-21-13-20(23(3)4)7-9-25-10-8-20/h5-6,11,21H,7-10,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDQFJYUXHZLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C=C(NC2=C(C=C1)C)CNCC3(CCOCC3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol

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